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  • Product: 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid
  • CAS: 849035-87-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract: This technical guide provides an in-depth overview of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry. We will explore its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth overview of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, propose a representative synthetic pathway, and detail the analytical methodologies required for its characterization and quality control. Furthermore, this document synthesizes the current understanding of the broader indole-2-carboxylic acid scaffold's therapeutic applications, including its roles in developing novel antiviral, antiparasitic, and anti-inflammatory agents. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery and application of novel heterocyclic compounds.

Introduction and Chemical Identity

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone of modern drug discovery due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. The specific substitutions on this molecule—a fluorine atom at position 5, a methylsulfonyl group at position 7, and a carboxylic acid at position 2—are strategically significant. The fluorine atom can enhance metabolic stability and modulate the electronic properties and acidity (pKa) of the molecule, a common strategy in medicinal chemistry.[2][3] The electron-withdrawing methylsulfonyl group further influences the molecule's electronic distribution and potential for hydrogen bonding. The carboxylic acid at the C2 position is a critical functional group, often acting as a key pharmacophore that can chelate metal ions in enzyme active sites, such as the magnesium ions in the HIV-1 integrase active site.[4][5]

These features make 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid a valuable building block and a potential therapeutic agent in its own right.

Caption: Chemical structure of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid.

Physicochemical and Structural Data

A comprehensive understanding of a compound's physicochemical properties is essential for its application in research and development. The key identifiers and calculated properties for 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid are summarized below.

PropertyValueSource(s)
IUPAC Name 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid[6][7]
CAS Number 849035-87-6[6][7]
Molecular Formula C₁₀H₈FNO₄S[6][8]
Molecular Weight 257.24 g/mol [6][9]
Canonical SMILES CS(=O)(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O[8]
InChIKey WNCWFIMFLBFIRS-UHFFFAOYSA-N[6][8]
Melting Point 270-272 °C[6]
XLogP3 (Calculated) 2.5[6]
Polar Surface Area (PSA) 95.61 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 5[6]
Rotatable Bonds 2[6]

Representative Synthesis Pathway

While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a plausible and representative synthetic route can be constructed based on established indole synthesis methodologies, such as the Fischer, Hemetsberger, or Japp-Klingemann reactions, followed by functional group manipulations.[3] The following workflow outlines a logical, multi-step synthesis.

Causality in Experimental Design: The choice of a multi-step synthesis starting from a substituted aniline is logical. It allows for the precise installation of the fluoro and sulfonyl groups on the benzene ring prior to the formation of the indole core. The final step involves the hydrolysis of an ester, a robust and high-yielding reaction to furnish the target carboxylic acid.[10]

G A Substituted Aniline (e.g., 4-Fluoro-2-(methylthio)aniline) B Oxidation to Sulfone A->B  Oxidizing Agent  (e.g., m-CPBA) C Diazotization & Japp-Klingemann Reaction with β-ketoester B->C  1. NaNO₂, HCl  2. Ethyl 2-methylacetoacetate D Fischer Indole Synthesis (Acid-catalyzed cyclization) C->D  H₂SO₄ or PPA, heat E Intermediate: Ethyl 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate F Saponification (Base-catalyzed hydrolysis, e.g., NaOH/EtOH) E->F  1. NaOH, H₂O/EtOH  2. HCl (acidification) G Final Product: 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

Caption: Representative workflow for the synthesis of the title compound.

Step-by-Step Protocol (Representative)
  • Oxidation: To a solution of the starting substituted aniline in a suitable solvent like dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C to oxidize the methylthio group to the methylsulfonyl group.

  • Indole Ring Formation: Utilize a Japp-Klingemann/Fischer indole synthesis approach.[3] The resulting sulfone-aniline is diazotized with sodium nitrite and hydrochloric acid, then reacted with a β-ketoester. The resulting hydrazone is then cyclized under strong acid catalysis (e.g., sulfuric acid or polyphosphoric acid) at elevated temperatures to form the indole ester intermediate.

  • Ester Hydrolysis: Dissolve the crude ethyl ester intermediate in a mixture of ethanol and aqueous sodium hydroxide.[10] Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or HPLC.[10]

  • Work-up and Isolation: After cooling, concentrate the reaction mixture under vacuum to remove the ethanol. Dilute with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. The carboxylic acid product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is critical. This requires a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not publicly available, the expected characteristic features can be predicted.

Expected Spectroscopic Data
  • ¹H NMR (in DMSO-d₆): The spectrum would show characteristic signals for the indole NH proton (a broad singlet, >11 ppm), the carboxylic acid proton (a very broad singlet, >12 ppm), aromatic protons on the indole ring (doublets and triplets between 7-8 ppm, showing coupling to each other and to the ¹⁹F atom), a singlet for the C3-H proton (~7 ppm), and a sharp singlet for the methylsulfonyl protons (~3.3 ppm).[2][11]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), a sharp C=O stretch (~1680 cm⁻¹), and strong S=O stretches from the sulfonyl group (~1300 and ~1150 cm⁻¹).[12][13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent [M-H]⁻ ion at m/z 256.0.[8] Positive mode would show [M+H]⁺ at m/z 258.0 and potentially an [M+Na]⁺ adduct at m/z 280.0.[8]

Table: Predicted ESI-MS Adducts [8]

Adduct TypeCalculated m/z
[M-H]⁻256.00852
[M+H]⁺258.02308
[M+Na]⁺280.00502
Analytical Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecules.[14] For indole carboxylic acids, a reversed-phase method is typically employed.[15][16]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 hplc1 Inject Sample onto Reversed-Phase C18 Column prep2->hplc1 hplc2 Elute with Gradient (Mobile Phase A: 0.1% TFA in Water Mobile Phase B: Acetonitrile) hplc1->hplc2 hplc3 Detect at 254/280 nm (UV-Vis Detector) hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Purity (% Area) data1->data2

Caption: General workflow for purity analysis by reversed-phase HPLC.

Protocol Justification: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar analytes. A gradient elution is necessary to ensure that any potential impurities with different polarities are effectively separated from the main peak. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve the peak shape of the carboxylic acid. UV detection is suitable as the indole ring is a strong chromophore.[15][17]

Biological and Pharmacological Context

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] This suggests that 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is a promising candidate for screening in various therapeutic areas.

  • Antiviral Activity (HIV-1 Integrase): One of the most prominent applications of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[4] The indole core and the C2-carboxylic acid are capable of chelating the two Mg²⁺ ions in the enzyme's active site, which is essential for its catalytic activity. This interaction prevents the integration of the viral DNA into the host genome, halting the viral life cycle.[5]

Simplified MOA: HIV Integrase Inhibition ViralDNA Viral DNA Integrase HIV-1 Integrase (with Mg²⁺ cofactors) ViralDNA->Integrase HostDNA Host Genome Integrated Viral Integration (Replication) Integrase->HostDNA  Strand Transfer Blocked Integration Blocked Integrase->Blocked Compound Indole-2-Carboxylic Acid (e.g., Topic Compound) Compound->Integrase Chelates Mg²⁺

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acids.

  • Antiparasitic Activity (Chagas Disease): Substituted indoles, including indole-2-carboxamides derived from the corresponding carboxylic acids, have been identified through phenotypic screening as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][3] Optimization of this series aims to develop new treatments for this neglected tropical disease.[3]

  • Anti-inflammatory Activity (COX/LOX Inhibition): Indole derivatives bearing methylsulfonyl groups have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[18][19] Such dual inhibitors are sought after for their potential to provide effective anti-inflammatory action with a reduced risk of gastrointestinal and cardiovascular side effects compared to traditional NSAIDs.[18]

  • Other Potential Applications: The indole-2-carboxylic acid framework has also been explored for developing CysLT1 selective antagonists for asthma treatment[20] and as a core component of tyrosine kinase inhibitors for oncology.[21]

Handling, Storage, and Safety

As a laboratory chemical, 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid should be handled with appropriate care.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is a stable solid at room temperature.

  • Toxicity: Specific toxicological data is not available. Assume the compound is potentially hazardous and handle accordingly. Buyer assumes responsibility to confirm product identity and/or purity.[9]

Conclusion and Future Outlook

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is a well-defined chemical entity with significant potential as a building block in drug discovery. Its strategic functionalization combines the privileged indole-2-carboxylic acid scaffold with fluorine and methylsulfonyl groups known to impart desirable medicinal chemistry properties. Based on the extensive research into related structures, this compound warrants investigation in antiviral, antiparasitic, and anti-inflammatory screening programs. Future research should focus on the development and optimization of a scalable synthetic route, a full elucidation of its biological activity profile, and co-crystallization studies with relevant biological targets to rationalize its mechanism of action at a molecular level.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). ChEMBL. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • 5-fluoro-7-(methylsulfonyl)-1h-indole-2-carboxylic acid. PubChemLite. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. WIPO Patentscope. Available at: [Link]

  • Process for the preparation of indole derivatives.Google Patents.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Available at: [Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC - NIH. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Available at: [Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PubMed. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

  • 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid. Guangzhou Weibo Technology Co., Ltd. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques as they apply to the structural elucidation of this complex indole derivative. While experimental data for this specific molecule is not publicly available, this guide offers a robust predictive analysis based on established spectroscopic principles and data from closely related analogs.

Introduction

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is a unique heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure combines several key functional groups: a fluorinated indole core, a methylsulfonyl substituent, and a carboxylic acid moiety. Accurate structural confirmation and purity assessment are paramount for any further investigation into its biological activity. Spectroscopic methods provide the necessary tools for this characterization, offering detailed insights into the molecular framework. This guide will walk you through the expected spectroscopic data and the rationale behind their interpretation.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the atoms of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid are numbered as follows:

Figure 1: Numbering scheme for 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). Transfer to a 5 mm NMR tube. Transfer to a 5 mm NMR tube. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6).->Transfer to a 5 mm NMR tube. Vortex to ensure homogeneity. Vortex to ensure homogeneity. Transfer to a 5 mm NMR tube.->Vortex to ensure homogeneity. Tune and shim the probe. Tune and shim the probe. Vortex to ensure homogeneity.->Tune and shim the probe. Acquire 1H NMR spectrum (16-32 scans). Acquire 1H NMR spectrum (16-32 scans). Tune and shim the probe.->Acquire 1H NMR spectrum (16-32 scans). Acquire 13C NMR spectrum (1024-4096 scans). Acquire 13C NMR spectrum (1024-4096 scans). Acquire 1H NMR spectrum (16-32 scans).->Acquire 13C NMR spectrum (1024-4096 scans). Acquire 19F NMR spectrum (64-128 scans). Acquire 19F NMR spectrum (64-128 scans). Acquire 13C NMR spectrum (1024-4096 scans).->Acquire 19F NMR spectrum (64-128 scans). Apply Fourier transform and phase correction. Apply Fourier transform and phase correction. Acquire 19F NMR spectrum (64-128 scans).->Apply Fourier transform and phase correction. Calibrate chemical shifts to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C). Calibrate chemical shifts to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C). Apply Fourier transform and phase correction.->Calibrate chemical shifts to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C). Integrate peaks and analyze coupling patterns. Integrate peaks and analyze coupling patterns. Calibrate chemical shifts to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).->Integrate peaks and analyze coupling patterns.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1] DMSO-d₆ is an excellent choice as it can dissolve the polar carboxylic acid and has exchangeable protons that do not interfere with the signals of interest.

  • Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[1]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. The spectral width should be set to encompass all expected proton resonances (typically 0-15 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as zgpg30, is employed to obtain the carbon NMR spectrum, resulting in singlets for all carbon atoms. A wider spectral width (e.g., 0-200 ppm) is necessary.

  • ¹⁹F NMR Acquisition: A simple one-pulse sequence is sufficient for the fluorine NMR spectrum. The chemical shift range for fluorine is much larger than for protons, so a spectral width of around -50 to -250 ppm is appropriate.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Predicted ¹H NMR Data

The expected proton NMR spectrum will show distinct signals for the aromatic protons, the N-H proton of the indole ring, the carboxylic acid proton, and the methyl protons of the sulfonyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH -1~12.0broad singlet-1H
CH -3~7.5doublet~3.0 (⁴JHF)1H
CH -4~7.8doublet of doublets~9.0 (³JHH), ~4.0 (⁴JHF)1H
CH -6~7.3doublet of doublets~9.0 (³JHH), ~2.5 (⁵JHH)1H
COOH ~13.0broad singlet-1H
SO₂CH₃ ~3.3singlet-3H

Interpretation of Predicted ¹H NMR Spectrum:

  • Downfield Protons: The NH -1 and COOH protons are expected to be the most downfield signals due to their acidic nature and involvement in hydrogen bonding.[3][4] Their signals are often broad.

  • Aromatic Protons: The protons on the benzene portion of the indole ring (CH -4 and CH -6) will appear in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the sulfonyl group at C7 will deshield the adjacent CH -6 proton, while the fluorine at C5 will influence both CH -4 and CH -6 through-bond coupling.

  • Indole C3-H: The proton at the C3 position is expected to show a small coupling to the fluorine at C5 (⁴JHF).[1]

  • Methyl Protons: The methyl protons of the sulfonyl group will appear as a sharp singlet around 3.3 ppm, deshielded by the adjacent sulfonyl group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C =O~165
C -2~130
C -3~110
C -3a~135
C -4~115 (d, ²JCF ≈ 25 Hz)
C -5~160 (d, ¹JCF ≈ 240 Hz)
C -6~118 (d, ²JCF ≈ 20 Hz)
C -7~125
C -7a~128
SO₂C H₃~45

Interpretation of Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.[4]

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C -5) will appear as a doublet with a large one-bond coupling constant (¹JCF).[1] The adjacent carbons (C -4 and C -6) will also show smaller doublet splittings due to two-bond coupling (²JCF).[1]

  • Other Aromatic Carbons: The remaining aromatic carbons will resonate in the 110-140 ppm range.

  • Methyl Carbon: The methyl carbon of the sulfonyl group will be the most upfield signal.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C-5 position.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity
CF -5~ -115multiplet

Interpretation of Predicted ¹⁹F NMR Spectrum:

  • The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5] The multiplet structure will arise from coupling to the neighboring protons (CH -4 and CH -6).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]

Experimental Protocol: IR Data Acquisition

Workflow for Solid-State IR Spectroscopy (ATR)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place a small amount of the solid sample on the ATR crystal. Place a small amount of the solid sample on the ATR crystal. Apply pressure to ensure good contact. Apply pressure to ensure good contact. Place a small amount of the solid sample on the ATR crystal.->Apply pressure to ensure good contact. Collect a background spectrum of the empty ATR crystal. Collect a background spectrum of the empty ATR crystal. Apply pressure to ensure good contact.->Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum (16-32 scans). Collect the sample spectrum (16-32 scans). Collect a background spectrum of the empty ATR crystal.->Collect the sample spectrum (16-32 scans). The instrument software automatically subtracts the background spectrum. The instrument software automatically subtracts the background spectrum. Collect the sample spectrum (16-32 scans).->The instrument software automatically subtracts the background spectrum. Identify and label significant absorption bands. Identify and label significant absorption bands. The instrument software automatically subtracts the background spectrum.->Identify and label significant absorption bands.

Figure 3: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient technique. A small amount of the crystalline or powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: A background spectrum of the clean, empty ATR accessory is recorded. This is to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions.

  • Sample Scan: The sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. The typical spectral range is 4000-400 cm⁻¹.[7]

  • Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional groups.

Predicted IR Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity and Shape
O-H stretch (carboxylic acid)3300-2500Broad
N-H stretch (indole)~3300Medium, sharp
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (carboxylic acid)1710-1680Strong, sharp
C=C stretch (aromatic)1600-1450Medium
S=O stretch (sulfonyl)1350-1300 and 1160-1120Strong, sharp
C-F stretch1250-1000Strong

Interpretation of Predicted IR Spectrum:

  • O-H Stretch: A very broad absorption in the 3300-2500 cm⁻¹ region is the hallmark of a hydrogen-bonded carboxylic acid.[7][8][9]

  • N-H Stretch: A sharper peak around 3300 cm⁻¹ is expected for the N-H stretch of the indole ring.[10]

  • C=O Stretch: A strong, sharp absorption between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.[7][9]

  • S=O Stretches: Two strong, sharp bands are expected for the symmetric and asymmetric stretching vibrations of the sulfonyl group.

  • C-F Stretch: A strong absorption in the fingerprint region will be indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

Workflow for High-Resolution Mass Spectrometry (HRMS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or Orbitrap) cluster_proc Data Processing Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the mass spectrometer or inject via an LC system. Infuse the solution directly into the mass spectrometer or inject via an LC system. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).->Infuse the solution directly into the mass spectrometer or inject via an LC system. Optimize ion source parameters (e.g., capillary voltage, gas flow). Optimize ion source parameters (e.g., capillary voltage, gas flow). Infuse the solution directly into the mass spectrometer or inject via an LC system.->Optimize ion source parameters (e.g., capillary voltage, gas flow). Acquire data in both positive and negative ion modes. Acquire data in both positive and negative ion modes. Optimize ion source parameters (e.g., capillary voltage, gas flow).->Acquire data in both positive and negative ion modes. Perform MS/MS (fragmentation) analysis on the molecular ion. Perform MS/MS (fragmentation) analysis on the molecular ion. Acquire data in both positive and negative ion modes.->Perform MS/MS (fragmentation) analysis on the molecular ion. Determine the accurate mass of the molecular ion. Determine the accurate mass of the molecular ion. Perform MS/MS (fragmentation) analysis on the molecular ion.->Determine the accurate mass of the molecular ion. Calculate the elemental composition. Calculate the elemental composition. Determine the accurate mass of the molecular ion.->Calculate the elemental composition. Analyze the fragmentation pattern to confirm the structure. Analyze the fragmentation pattern to confirm the structure. Calculate the elemental composition.->Analyze the fragmentation pattern to confirm the structure.

Figure 4: General workflow for acquiring high-resolution mass spectrometry data.

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Ionization Mode: Data should be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to determine the accurate mass and, consequently, the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Predicted MS Data

The molecular formula of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is C₁₀H₈FNO₄S. The monoisotopic mass is 257.0158 g/mol .

High-Resolution MS:

  • [M+H]⁺: Expected m/z = 258.0231

  • [M-H]⁻: Expected m/z = 256.0085

Predicted MS/MS Fragmentation:

The fragmentation of the molecular ion will likely proceed through characteristic losses of small neutral molecules.

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of SO₂CH₃ (79 Da): Cleavage of the methylsulfonyl group.

  • Loss of HCN (27 Da): A characteristic fragmentation of the indole ring.[11]

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid. By leveraging ¹H, ¹³C, and ¹⁹F NMR, IR, and high-resolution MS, a complete and unambiguous structural elucidation can be achieved. The predicted data and interpretations presented herein serve as a valuable reference for researchers working with this and structurally related compounds. The application of these robust analytical techniques ensures the scientific integrity of any subsequent biological or medicinal chemistry studies.

References

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Foundational

The Strategic Incorporation of the Methylsulfonyl Group in Indole-Based Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural prod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its versatility in the design of synthetic therapeutic agents.[1][2] However, the journey from a simple indole core to a clinically successful drug is one of meticulous molecular tailoring. Among the vast arsenal of chemical moieties used for this purpose, the methylsulfonyl (-SO₂CH₃) group has emerged as a particularly strategic tool. Its profound influence on physicochemical properties, metabolic stability, and target engagement has been pivotal in the development of numerous successful drugs. This guide provides a comprehensive analysis of the multifaceted roles of the methylsulfonyl group in the context of indole derivatives, offering insights into its strategic application in modern drug design. We will explore its fundamental physicochemical impact, delve into synthetic methodologies, and examine its influence on pharmacokinetics and pharmacodynamics through illustrative case studies.

The Methylsulfonyl Group: A Physicochemical Deep Dive

The introduction of a methylsulfonyl group onto an indole scaffold initiates a cascade of changes in the molecule's fundamental properties. Understanding these changes is critical to predicting the group's effect on biological performance.

Electronic Profile and Reactivity

The sulfonyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the two oxygen atoms. This has significant implications for the indole ring, which is inherently electron-rich.

  • Modulation of Aromaticity: By withdrawing electron density, the -SO₂CH₃ group can decrease the nucleophilicity of the indole ring, making it less susceptible to electrophilic attack. This is particularly relevant in synthetic chemistry, where it can act as a directing group. For instance, an N-methylsulfonyl group can direct C-H functionalization to the C7 position, overriding the indole's natural preference for C3 substitution.[3]

  • Chemical Stability: The sulfonyl group itself is characterized by high stability.[4] It is chemically inert, resistant to decomposition at elevated temperatures, and generally stable under physiological conditions, contributing to the overall robustness of the drug candidate.[4][5][6]

Impact on Solubility and Lipophilicity

Solubility and lipophilicity are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The methylsulfonyl group offers a unique balance between these two properties.

  • Enhanced Polarity and Solubility: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors.[6] This significantly increases the polarity of the molecule and its potential to interact with water, thereby improving aqueous solubility.[4][7] This is a crucial advantage, as poor solubility is a common hurdle in drug development.

  • Lipophilicity Contribution: Despite its polarity, the methyl group provides a degree of lipophilicity. This dual nature allows medicinal chemists to fine-tune the overall lipophilicity (logP) of an indole derivative, optimizing its ability to permeate biological membranes without being excessively retained in fatty tissues.

Diagram: Physicochemical Impact of the Methylsulfonyl Group

The following diagram illustrates the key physicochemical modifications imparted by the methylsulfonyl group to an indole nucleus.

Physicochemical_Impact cluster_properties Modified Physicochemical Properties Indole Indole Core (Electron-Rich) MSO2 Methylsulfonyl Group (-SO₂CH₃) Indole->MSO2  Introduction of p1 Increased Polarity Acts as H-Bond Acceptor MSO2->p1:f0 p2 Strong Electron-Withdrawing Effect Modulates Ring Reactivity MSO2->p2:f0 p3 Enhanced Metabolic Stability Blocks Labile Sites MSO2->p3:f0 p4 Improved Aqueous Solubility Favorable for Formulation p1:f1->p4:f0

Caption: Key physicochemical changes induced by the methylsulfonyl group on an indole scaffold.

Synthetic Strategies for Methylsulfonyl Indoles

The effective incorporation of the methylsulfonyl group requires robust and regioselective synthetic methods. Several strategies are commonly employed, often depending on the desired position of substitution.

Fischer Indole Synthesis

A classic and versatile method for creating the indole core itself can be adapted to introduce the methylsulfonyl group. This approach typically starts with a pre-functionalized building block.

  • Protocol: Synthesis of 2-(4-methylsulfonylphenyl) Indole Derivatives [8]

    • Reactants: p-Methylsulfonyl acetophenone and a substituted phenylhydrazine hydrochloride.

    • Conditions: The reactants are refluxed in a suitable solvent such as ethanol, often in the presence of an acid catalyst (e.g., polyphosphoric acid or acetic acid).

    • Mechanism: The reaction proceeds through the classic Fischer indole synthesis pathway, involving the formation of a phenylhydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

    • Outcome: This method reliably yields indole derivatives with the methylsulfonylphenyl moiety at the C2 position. Further functionalization, such as formylation at the C3 position using the Vilsmeier-Haack reaction (POCl₃, DMF), can then be performed.[8]

Diagram: Synthetic Workflow via Fischer Indole Synthesis

Fischer_Synthesis_Workflow Start p-Methylsulfonyl acetophenone Step1 Fischer Indole Synthesis (e.g., EtOH, reflux) Start->Step1 Reagent1 Substituted Phenylhydrazine HCl Reagent1->Step1 Intermediate1 2-(4-methylsulfonylphenyl) -indole Step1->Intermediate1 Step2 C3-Formylation Intermediate1->Step2 Reagent2 POCl₃, DMF (Vilsmeier-Haack) Reagent2->Step2 Product Indole-3-carbaldehyde Derivative Step2->Product

Caption: General workflow for synthesizing C3-functionalized methylsulfonyl indoles.

N-Sulfonylation

For placing the group on the indole nitrogen, standard sulfonylation conditions are effective.

  • Protocol: N-Sulfonylation of Indole

    • Deprotonation: The indole is first treated with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) at 0 °C to generate the indolide anion.

    • Sulfonylation: Methanesulfonyl chloride (MsCl) is then added dropwise to the solution.

    • Workup: The reaction is typically quenched with water, and the product is extracted with an organic solvent.

    • Significance: The resulting N-sulfonyl indole is often used as a key intermediate. The sulfonyl group activates the C3 position for lithiation and subsequent electrophilic quench, or acts as a directing group for C-H activation at other positions.[3]

Pharmacokinetic Implications

The methylsulfonyl group exerts a profound influence on the ADME properties of indole derivatives, often enhancing their drug-likeness.

Metabolic Stability

One of the primary reasons for incorporating a sulfonyl group is to enhance metabolic stability.[6]

  • Blocking Metabolically Labile Sites: Aromatic rings and benzylic positions are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing a robust methylsulfonyl group at such a position effectively blocks this metabolic pathway, increasing the compound's half-life and bioavailability.[6]

  • Inherent Stability: The sulfur atom in a sulfone is in its highest oxidation state (+6) and is sterically shielded by the oxygen and carbon atoms, making the group itself highly resistant to metabolic degradation.[4][5] While the stability of sulfonyl fluorides can be a concern, the C-S-C linkage in methylsulfonyl groups is exceptionally stable.[9][10][11]

Absorption and Distribution

The pharmacokinetic profile of methylsulfonylmethane (MSM), the parent compound, shows it is rapidly and efficiently absorbed orally.[12] When incorporated into larger indole structures, the group's polarity can aid absorption and ensure good distribution throughout the body.[12] For example, the selective COX-2 inhibitor Etoricoxib (Arcoxia), which contains a methylsulfonyl moiety, is well-absorbed orally and extensively protein-bound, leading to a long elimination half-life that permits once-daily dosing.[13]

Pharmacodynamics & Mechanism of Action: Case Studies

The true value of the methylsulfonyl group is realized in its ability to enhance interactions with biological targets, leading to improved potency and selectivity.

Case Study: COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors is a classic example of the methylsulfonyl group's strategic importance. Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, but COX-1 inhibition is linked to gastrointestinal side effects.[14][15]

  • Target Interaction: In several classes of COX-2 inhibitors, including diarylheterocycles like Celecoxib and Etoricoxib, the methylsulfonyl group is a key pharmacophore.[16] It projects into a secondary, hydrophilic pocket of the COX-2 active site that is absent in the COX-1 isoform.

  • Mechanism of Selectivity: The sulfonyl oxygens form crucial hydrogen bonds with residues such as His90 and Arg513 within this side pocket. This specific interaction is a primary driver of the high selectivity for COX-2 over COX-1 (Etoricoxib has a ~106-fold selectivity).[17] This enhanced binding affinity translates directly to potent and selective inhibition of the enzyme responsible for synthesizing inflammatory prostaglandins.[14][17]

Diagram: Methylsulfonyl Group in COX-2 Active Site

COX2_Binding Schematic: -SO₂CH₃ Group in COX-2 Side Pocket cluster_enzyme COX-2 Active Site MainChannel Main Hydrophobic Channel SidePocket Secondary Hydrophilic Pocket (Selectivity Pocket) His90 His90 Arg513 Arg513 IndoleCore Indole-Based Inhibitor Core MSO2 -SO₂CH₃ IndoleCore->MSO2 MSO2->His90 H-Bond MSO2->Arg513 H-Bond

Caption: The -SO₂CH₃ group forms key hydrogen bonds in the COX-2 selectivity pocket.

Case Study: Anticancer Agents

The indole nucleus is a privileged scaffold in oncology, forming the basis of numerous natural and synthetic anticancer agents.[1][2] The methylsulfonyl group has been incorporated into novel indole derivatives to enhance their therapeutic potential.

  • Structure-Activity Relationships (SAR): In studies of indole-based sulfonylhydrazones, the presence and position of the sulfonyl group are critical for activity.[18] These compounds are designed to act via a dual mechanism, with the indole moiety intercalating DNA and the sulfonylhydrazone portion inhibiting key enzymes.[18]

  • Enhanced Efficacy: Guided by SAR, hybrid molecules integrating indole and phenylsulfonylhydrazone pharmacophores have been designed.[18] These compounds often show promising pharmacokinetic profiles and potent antiproliferative activity against various cancer cell lines, such as breast cancer.[2][19] For example, certain indole-based sulfonohydrazides showed potent and selective inhibition of MCF-7 and MDA-MB-468 breast cancer cells with minimal toxicity to noncancerous cells.[2]

Data Table: SAR of Methylsulfonyl Indoles in Biological Assays
Compound ClassTargetRole of -SO₂CH₃ GroupRepresentative ActivityReference
2-(4-methylsulfonylphenyl) IndolesCOX-2Key pharmacophore for binding in selectivity pocketHigh selectivity over COX-1[20]
N-methylsulfonyl IndolesDual COX-2/5-LOXContributes to dual inhibitory activity and improved GI profileHigh anti-inflammatory activity[16][21]
Indole SulfonylhydrazidesAnticancer (e.g., Tubulin)Enhances target binding and antiproliferative effectIC₅₀ in low micromolar range against breast cancer cells[2]

Conclusion and Future Perspectives

The methylsulfonyl group is far more than a simple substituent; it is a strategic modulator of molecular properties. Its ability to enhance aqueous solubility, improve metabolic stability, and provide specific, high-affinity interactions with biological targets makes it an invaluable tool in the design of indole-based therapeutics. From potent anti-inflammatory agents to novel anticancer drugs, the judicious application of this functional group has repeatedly proven its worth. As our understanding of target biology deepens and synthetic methodologies evolve, the strategic incorporation of the methylsulfonyl group will undoubtedly continue to play a central role in the development of next-generation indole derivatives with superior efficacy and safety profiles.

References

  • El-Sayed, M. A. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. Available from: [Link]

  • Wang, Q., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. ResearchGate. Available from: [Link]

  • Abdelgawad, M. A., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. Available from: [Link]

  • MIMS. Arcoxia Mechanism of Action. Available from: [Link]

  • Wikipedia. (2024). Methylsulfonylmethane. Available from: [Link]

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  • Taylor, S. R., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1259-1271. Available from: [Link]

  • American Chemical Society. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of novel therapeutic agents. "5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid" is a highly functionalized building block that offers medicinal chemists a unique combination of substituents to modulate bioactivity and drug-like properties.

The presence of a fluorine atom at the 5-position and a methylsulfonyl group at the 7-position significantly influences the electronic character of the indole ring. The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity, and modulate pKa.[3] The potent electron-withdrawing nature of the methylsulfonyl group can further alter the reactivity and biological profile of resulting derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of "5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid" as a versatile building block in the synthesis of novel chemical entities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1314988-69-7[4]
Molecular Formula C₁₀H₈FNO₄S[4]
Molecular Weight 257.24 g/mol [4]
Melting Point 270-272 °C[4]
Appearance White to off-white solid-
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)General knowledge

Core Application: Synthesis of Bioactive Amide Derivatives

The carboxylic acid moiety at the 2-position of the indole ring is a prime handle for derivatization, most commonly through amide bond formation. This approach has been successfully employed in the discovery of potent inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease.[3]

Scientific Rationale for Amide Coupling

Amide bonds are a fundamental linkage in a vast array of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The carboxylic acid of "5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid" can be activated using a variety of coupling reagents to facilitate its reaction with a primary or secondary amine. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions.

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis Start 5-Fluoro-7-(methylsulfonyl)- 1H-indole-2-carboxylic acid Reaction Stir at Room Temperature Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent Anhydrous DMF or DCM Solvent->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Target Amide Analysis->Final_Product Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis Start 5-Fluoro-7-(methylsulfonyl)- 1H-indole-2-carboxylic acid Reaction Reflux Start->Reaction Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Final_Product Target Ester Purification->Final_Product

Sources

Application

Application Notes and Protocols for the Evaluation of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid in Anti-Parasitic Drug Discovery

Introduction: The Imperative for Novel Anti-Parasitic Agents and the Promise of Indole Scaffolds Parasitic diseases, including leishmaniasis, trypanosomiasis, and malaria, continue to impose a staggering burden on global...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Parasitic Agents and the Promise of Indole Scaffolds

Parasitic diseases, including leishmaniasis, trypanosomiasis, and malaria, continue to impose a staggering burden on global health, disproportionately affecting vulnerable populations in tropical and subtropical regions. The existing therapeutic arsenal is limited by issues of toxicity, the emergence of drug-resistant parasite strains, and in some cases, a lack of efficacy against all life-cycle stages of the parasite. This landscape underscores the urgent need for the discovery and development of new chemical entities with novel mechanisms of action.

The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. In the realm of anti-parasitic research, indole-based compounds have demonstrated potent activity against a range of parasites, often targeting crucial physiological pathways within the pathogen. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific, promising indole derivative: 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid . We will explore its synthesis, physicochemical properties, potential mechanisms of action, and provide detailed protocols for its in vitro and in vivo assessment as a potential anti-parasitic drug candidate.

Physicochemical Characterization of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development, influencing its solubility, permeability, metabolic stability, and ultimately, its bioavailability. While extensive experimental data for 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is not yet publicly available, we can predict several key parameters based on its structure and data from chemical suppliers.

PropertyPredicted Value/InformationSource
CAS Number 849035-87-6[1]
Molecular Formula C10H8FNO4S[1]
Molecular Weight 257.24 g/mol [1]
Melting Point 270-272 °C[1]
Boiling Point 604.2 °C[1]
Density 1.603 g/cm³[1]
XLogP3 2.49[1]
Polar Surface Area (PSA) 95.61 Ų[1]

Expert Insights: The predicted XLogP3 value of 2.49 suggests a moderate lipophilicity, which is often a favorable characteristic for oral drug candidates, as it can facilitate membrane permeation without excessive sequestration in fatty tissues. The polar surface area (PSA) of 95.61 Ų is within the generally accepted range for good oral bioavailability. The high melting point suggests a stable crystalline structure. These in silico predictions provide a strong rationale for prioritizing this compound for further experimental validation.

Proposed Synthesis Protocol: A Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust and versatile method for the preparation of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3] A plausible synthetic route to 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is outlined below. This protocol is a generalized procedure and may require optimization for this specific target.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis A 4-Fluoro-2-(methylsulfonyl)aniline B Sodium Nitrite, HCl A->B Diazotization C Tin(II) Chloride B->C Reduction D (4-Fluoro-2-(methylsulfonyl)phenyl)hydrazine C->D E Ethyl pyruvate D->E Condensation F Acid Catalyst (e.g., H2SO4) E->F Cyclization G Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate F->G H NaOH, H2O/EtOH G->H Saponification I 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid H->I

Caption: Proposed Fischer indole synthesis route for the target compound.

Step-by-Step Protocol

Step 1: Synthesis of (4-Fluoro-2-(methylsulfonyl)phenyl)hydrazine

  • Diazotization: Dissolve 4-Fluoro-2-(methylsulfonyl)aniline in a suitable acidic medium (e.g., concentrated HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl. Cool this solution to 0-5 °C. Slowly add the diazonium salt solution from the previous step to the tin(II) chloride solution, ensuring the temperature remains below 10 °C. Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Basify the reaction mixture with a concentrated solution of sodium hydroxide until a precipitate forms. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine.

Step 2: Fischer Indole Synthesis to Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate

  • Condensation and Cyclization: Dissolve the crude (4-Fluoro-2-(methylsulfonyl)phenyl)hydrazine and an equimolar amount of ethyl pyruvate in a suitable solvent (e.g., ethanol or acetic acid). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate out of solution. If not, extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

  • Saponification: Dissolve the ethyl ester from the previous step in a mixture of ethanol and water. Add an excess of sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with cold, dilute HCl until a precipitate forms.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid.

Hypothesized Mechanisms of Anti-Parasitic Action

The unique structural features of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid suggest at least two plausible mechanisms of action against parasites.

Inhibition of Folate Biosynthesis via the Sulfonamide Moiety

The methylsulfonyl group is a key structural feature. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms, including some parasites.[4][5] Folate is essential for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, p-aminobenzoic acid (PABA), the sulfonamide moiety of the compound could block this pathway, leading to a bacteriostatic or parasiticidal effect.

Diagram of Folate Biosynthesis Inhibition

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Target_Compound 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid Target_Compound->DHPS Competitive Inhibition G Start Obtain SMILES string of the compound ADMET_Tools Submit to ADMET prediction web servers (e.g., SwissADME, ADMETlab 2.0, pkCSM) Start->ADMET_Tools Parameters Analyze key parameters: - Lipinski's Rule of Five - Solubility - Permeability (Caco-2) - CYP450 Inhibition - hERG Inhibition - Ames Mutagenicity - Hepatotoxicity ADMET_Tools->Parameters Analysis Compare predicted properties to acceptable ranges for drug candidates Parameters->Analysis Decision Prioritize for experimental validation Analysis->Decision

Caption: A streamlined workflow for the in silico ADMET profiling of the target compound.

Recommended Tools:

  • SwissADME: Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • ADMETlab 2.0: A platform for systematic ADMET evaluation of chemicals. [6]* pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties. [7]

Protocol for In Vivo Efficacy Testing in a Murine Model of Visceral Leishmaniasis

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-animal system. The BALB/c mouse model of visceral leishmaniasis is a well-established and widely used model.

Principle: BALB/c mice are infected with L. donovani, and the test compound is administered to assess its ability to reduce the parasite burden in the liver and spleen.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani amastigotes

  • 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid formulated for in vivo administration (e.g., in a vehicle of 0.5% carboxymethylcellulose)

  • Miltefosine (positive control)

  • Sterile saline

Procedure:

  • Infect mice intravenously with 1 x 10^7 L. donovani amastigotes.

  • On day 7 post-infection, begin treatment with the test compound. Administer the compound once daily for 5 consecutive days via oral gavage or intraperitoneal injection. Include a vehicle control group and a positive control group (miltefosine).

  • Monitor the mice daily for any signs of toxicity.

  • On day 14 post-infection (2 days after the last treatment), euthanize the mice.

  • Aseptically remove the liver and spleen and weigh them.

  • Prepare tissue homogenates and determine the parasite burden by counting Giemsa-stained smears or by a limiting dilution assay.

  • Express the results as Leishman-Donovan Units (LDU) or as the percentage of inhibition of parasite multiplication compared to the vehicle-treated control group.

Conclusion and Future Directions

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid represents a promising starting point for the development of novel anti-parasitic agents. Its indole scaffold, combined with the electron-withdrawing fluoro and methylsulfonyl groups, suggests the potential for potent and selective activity. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound, from its synthesis and initial in vitro screening to in vivo efficacy studies and ADMET profiling.

The data generated from these studies will be crucial in determining the therapeutic potential of this molecule and will guide future medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. A thorough investigation of its mechanism of action will also be essential for understanding its interaction with parasitic targets and for the development of next-generation anti-parasitic drugs.

References

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Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Carboxylic Acids

Introduction For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold, a foundational structure in a multitude of biologically active compounds.[1] Its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold, a foundational structure in a multitude of biologically active compounds.[1] Its inherent versatility allows for a wide array of chemical modifications, each holding the potential to unlock new therapeutic applications. Among these modifications, the introduction of fluorine has emerged as a transformative strategy in medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated indole carboxylic acids, supported by experimental data and detailed protocols, to empower researchers in their quest for novel and more effective therapeutic agents.

The strategic placement of a fluorine atom can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[2] These changes, in turn, can profoundly influence a compound's biological activity, affecting its target binding affinity, cell permeability, and pharmacokinetic profile. This guide will delve into these critical aspects, offering a comprehensive understanding of the "fluorine factor" in the context of indole carboxylic acids.

The Physicochemical Impact of Fluorination

The introduction of a fluorine atom onto the indole ring instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is paramount to interpreting and predicting biological activity.

Acidity (pKa)

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly increases the acidity of the carboxylic acid group. This is reflected in a lower pKa value. The stabilization of the resulting carboxylate anion upon deprotonation is the primary driver of this increased acidity. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the carboxyl group.[3]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity, a key determinant of a drug's ability to cross cell membranes, is more nuanced. While the introduction of a single fluorine atom can increase lipophilicity, the overall impact is context-dependent and can be influenced by the position of the fluorine atom and the overall molecular structure.[4]

Table 1: Comparative Physicochemical Properties of Indole-3-acetic Acid and its 5-Fluoro Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)
Indole-3-acetic acidC₁₀H₉NO₂175.18~4.75
5-Fluoroindole-3-acetic acidC₁₀H₈FNO₂193.174.41 (Predicted)[5]

Comparative Biological Activity: A Case Study in Cytotoxicity

A compelling illustration of the profound impact of fluorination on biological activity is observed in the comparative cytotoxicity of 5-fluoroindole-3-acetic acid (5-fluoro-IAA) and its non-fluorinated parent, indole-3-acetic acid (IAA). While IAA itself is a plant hormone, its derivatives have been explored for various therapeutic applications.[6]

In a key study, it was discovered that 5-fluoro-IAA, in the presence of horseradish peroxidase (HRP), exhibits significantly greater cytotoxicity towards cancer cells than IAA.[7] This enhanced activity is attributed to the enzymatic oxidation of the indole derivative, a process that is surprisingly more effective for the fluorinated compound despite its slower initial rate of oxidation by HRP.[7] The oxidation generates a reactive intermediate, likely a 3-methylene-2-oxindole species, which is a potent cytotoxin.[7]

This targeted activation in the presence of an enzyme like HRP opens up possibilities for prodrug strategies in cancer therapy, where the enzyme could be delivered specifically to tumor tissues.[7]

Table 2: Comparative Cytotoxicity of 5-Fluoro-IAA and IAA in the Presence of Horseradish Peroxidase (HRP)

CompoundCell LineObservationReference
5-Fluoro-IAA + HRPHuman MCF7 breast cancer90-99% cell kill[7]
5-Fluoro-IAA + HRPHuman HT29 colon cancer90-99% cell kill[7]
Indole-3-acetic acid + HRPV79 hamster fibroblastsLess cytotoxic than 5-fluoro-IAA[7]

Other Biological Activities

The indole carboxylic acid scaffold has been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

Antimicrobial Activity
Enzyme Inhibition

Indole carboxylic acid derivatives have been explored as inhibitors of various enzymes. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[5] Fluorination can enhance the binding affinity of a ligand to its target enzyme through favorable interactions with the protein's active site.[2] A notable example outside of indole carboxylic acids is the fluorinated indole derivative Rucaparib, which is a potent PARP-1 inhibitor with tenfold greater in vitro potency compared to its non-fluorinated analog. This underscores the potential of fluorine substitution to significantly boost enzyme inhibitory activity.

Experimental Methodologies

To facilitate further research in this area, this section provides detailed, step-by-step protocols for key experiments relevant to the biological evaluation of indole carboxylic acids.

Synthesis of 5-Fluoroindole-3-acetic Acid

The synthesis of 5-fluoroindole-3-acetic acid can be achieved through various synthetic routes. One common approach involves the Fischer indole synthesis.

Synthesis_Workflow cluster_start Starting Materials 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Reaction Fischer Indole Synthesis (Acid Catalyst, Heat) 4-Fluorophenylhydrazine->Reaction Levulinic acid Levulinic acid Levulinic acid->Reaction Intermediate Ethyl 5-fluoro-2-methyl-1H-indole-3-acetate Reaction->Intermediate Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Hydrolysis Product 5-Fluoroindole-3-acetic acid Hydrolysis->Product

A generalized workflow for the synthesis of 5-fluoroindole-3-acetic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophenylhydrazine and levulinic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. The crude product, ethyl 5-fluoro-2-methyl-1H-indole-3-acetate, may precipitate and can be collected by filtration.

  • Purification of Intermediate: Purify the intermediate by recrystallization or column chromatography.

  • Saponification: Dissolve the purified intermediate in a mixture of ethanol and aqueous sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification of Product: Collect the precipitated 5-fluoroindole-3-acetic acid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indole carboxylic acids) in cell culture medium. Replace the existing medium with the compound-containing medium. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.

Kirby_Bauer_Workflow Inoculum_Prep Prepare a standardized bacterial inoculum (0.5 McFarland standard) Plate_Inoculation Evenly streak the inoculum onto a Mueller-Hinton agar plate Inoculum_Prep->Plate_Inoculation Disk_Application Apply paper disks impregnated with test compounds onto the agar surface Plate_Inoculation->Disk_Application Incubation Incubate the plate at 37°C for 18-24 hours Disk_Application->Incubation Zone_Measurement Measure the diameter of the zones of inhibition Incubation->Zone_Measurement Interpretation Interpret results as susceptible, intermediate, or resistant based on standard charts Zone_Measurement->Interpretation

Workflow for the Kirby-Bauer disk diffusion test.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of bacteria.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the fluorinated and non-fluorinated indole carboxylic acids onto the surface of the agar. Ensure the disks are placed with sufficient distance between them to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compounds.

Conclusion

The strategic incorporation of fluorine into the indole carboxylic acid scaffold is a powerful tool for modulating biological activity. As demonstrated by the case of 5-fluoroindole-3-acetic acid, fluorination can dramatically enhance cytotoxicity, highlighting its potential in the development of novel anticancer agents. While direct comparative data for antimicrobial and other biological activities are still emerging, the fundamental changes in physicochemical properties induced by fluorination suggest a high potential for optimization in these areas as well.

The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies. A thorough understanding of the synthesis, physicochemical properties, and biological evaluation of both fluorinated and non-fluorinated analogs is crucial for the rational design of next-generation indole-based therapeutics. The "fluorine factor" will undoubtedly continue to be a key consideration in the ongoing quest for more effective and safer medicines.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid (CAS No. 849035-87-6), a compound characterized by its fluorinated indole structure and a methylsulfonyl group.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guidance is conservatively based on its chemical functionalities: a halogenated aromatic compound, a sulfonyl-containing compound, and a carboxylic acid. The procedures outlined are designed to meet and exceed standard safety protocols, ensuring the protection of personnel and the environment.

I. Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. Based on its structural motifs, 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is anticipated to possess the following characteristics:

  • Irritant: Similar compounds, such as 5-Fluoroindole-2-carboxylic acid, are known to cause skin and eye irritation.[1][2] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Halogenated Organic Compound: The presence of a fluorine atom classifies it as a halogenated organic compound.[3][4] These compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[5]

  • Sulfonyl Group: The methylsulfonyl group may influence its reactivity and environmental fate. While not acutely hazardous, its degradation pathways must be considered.

  • Carboxylic Acid: The carboxylic acid functional group imparts acidic properties to the molecule.

Table 1: Chemical and Physical Properties (where available)

PropertyValueSource
CAS Number849035-87-6Apollo Scientific
Molecular FormulaC10H8FNO4SEchemi[6]
Molecular Weight257.24 g/mol Echemi[6]
AppearanceSolid (presumed)N/A
SolubilityLikely soluble in organic solvents. Solubility in water may be limited but the carboxylic acid moiety may increase it.N/A

II. Personal Protective Equipment (PPE) - The First Line of Defense

Prior to handling 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation . Never dispose of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid down the drain or in regular trash.[4][7][8]

Step 1: Waste Stream Identification and Segregation

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Primary Waste Stream: Halogenated Organic Waste.

  • Action: Designate a specific, clearly labeled, and chemically compatible waste container for all waste containing 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid.

Diagram 1: Waste Segregation Workflow

cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_disposal_path Disposal Pathway A 5-Fluoro-7-(methylsulfonyl)- 1H-indole-2-carboxylic acid (Solid or Solution) C Halogenated Organic Waste Container (Liquid) A->C  Pure compound or solutions B Contaminated Materials (Gloves, Wipes, etc.) D Solid Halogenated Waste Container B->D  Dry contaminated items E Licensed Hazardous Waste Handler C->E D->E F High-Temperature Incineration E->F  Compliant transport

Caption: Waste segregation workflow for 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid.

Step 2: Containerization

The choice of waste container is crucial to prevent leaks and reactions.

  • For Liquid Waste (e.g., solutions in organic solvents):

    • Use a designated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).

    • Ensure the container is compatible with the solvent used. A chemical compatibility chart should be consulted.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • For Solid Waste (e.g., pure compound, contaminated labware, and PPE):

    • Use a designated, sturdy, and sealable container (e.g., a labeled plastic bag or a wide-mouthed plastic container).

    • Double-bagging is recommended for highly contaminated items.

Step 3: Labeling

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • All waste containers must be labeled with the words "Hazardous Waste".[9]

  • The label must clearly identify the contents, including:

    • The full chemical name: "5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid"

    • The concentration or approximate quantity of the compound.

    • The solvent(s) used (for liquid waste).

    • The date of accumulation.

    • The hazard characteristics (e.g., "Irritant," "Halogenated").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[8]

  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Store waste containers in a secondary containment bin to prevent spills.

  • Ensure incompatible waste streams are segregated within the SAA. For example, do not store acids and bases together.[8]

  • The SAA should be in a well-ventilated area, away from sources of ignition.

Step 5: Final Disposal

The final disposal of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

  • Never attempt to treat or dispose of this chemical on your own.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[3][5] This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spill Evacuate the area immediately. Alert your supervisor and contact your institution's EHS office. Do not attempt to clean up a large spill without specialized training and equipment.

V. Conclusion: A Culture of Safety

The responsible management of chemical waste is not merely a regulatory obligation; it is a cornerstone of a robust safety culture. By adhering to these detailed procedures for the disposal of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, you are actively contributing to the safety of your colleagues, the integrity of your research, and the preservation of our environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

VI. References

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ResearchGate. (2017, June). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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